molecular formula C8H9ClN2O2 B2718363 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride CAS No. 1955554-60-5

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2718363
CAS No.: 1955554-60-5
M. Wt: 200.62
InChI Key: HBLXLCFCUKUJSN-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
The compound 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride (CAS: 1508407-96-2) is a bicyclic heteroaromatic molecule with a fused pyrrolidine-pyridine core. Its molecular formula is C₈H₈N₂O₂·HCl, and it has a molecular weight of 164.16 g/mol (unprotonated form) . Structurally, it features a carboxylic acid group at position 2 of the pyrrolo-pyridine scaffold and a hydrochloride salt form, enhancing its solubility in polar solvents.

For example, 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., compounds 10a–10c) are synthesized in yields ranging from 71% to 95% via palladium-catalyzed coupling or nucleophilic substitution .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)6-2-1-5-3-9-4-7(5)10-6;/h1-2,9H,3-4H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLXLCFCUKUJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its ester and amide derivatives . This method provides a convenient and efficient route to construct the pyrrolo[3,4-b]pyridine skeleton.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as the use of scalable and cost-effective processes, apply. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Hydrogenation of Diketones

A critical step in pyrrolopyridine synthesis involves reducing diketone precursors. For example, in the preparation of octahydro-pyrrolo[3,4-b]pyridine derivatives, hydrogenation is performed with palladium-carbon catalysts (5–10% Pd/C) in acidic solvents (e.g., dilute HCl or H2SO4) .

Reaction Conditions Details
Catalyst5–10% Pd/C
SolventDilute HCl (1–20%) or H2SO4 (15%)
Pressure1–10 MPa (preferably 2–4 MPa)
Temperature20–100°C (optimal: 20–40°C)
Time1–10 hours (optimal: 1–4 hours)

Example :

Reduction of 6-benzyl-pyrroles[3,4-b]pyridine-5,7-diketone using 10g Pd/C (5%) in 800 mL dilute HCl under 3.5–4.5 MPa pressure for 6 hours yielded 96.5% of the product .

Chiral Separation

For enantiomerically pure derivatives, chiral resolution agents like (S)- or (R)-camphor-10-sulfonic acid are used. The process involves:

  • Forming diastereomeric salts with the resolving agent.

  • Fractional crystallization to isolate the desired enantiomer .

Reagent Molar Ratio Solvent Yield
(S)-Camphor-10-sulfonic acid1–3:1 (mol)Methanol/EthanolHigh purity

Functionalization of Carboxylic Acid

The hydrochloride salt is typically formed by reacting the carboxylic acid with HCl. This reaction is straightforward but requires controlled pH and temperature to avoid side reactions.

Mechanism :
Carboxylic acid+HClCarboxylate salt+Water\text{Carboxylic acid} + \text{HCl} \rightarrow \text{Carboxylate salt} + \text{Water}

Physical and Spectroscopic Data

Molecular Formula : C8H10ClN2O2 (from PubChem CID 1519416) .
Molecular Weight : ~203.63 g/mol (exact value depends on substitution).
NMR Data :

  • δ: 1.55–4.66 ppm (protons in the pyrrolo ring).

  • δ: 7.26–7.36 ppm (aromatic protons) .

Research Challenges

  • Regioselectivity : Synthesis of pyrazolo[3,4-b]pyridines involves competing nucleophilic attacks, leading to variable regioisomerism .

  • Oxidation Control : Spontaneous oxidation of intermediates during synthesis requires careful reaction monitoring .

Scientific Research Applications

Pharmaceutical Development

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride has shown promise as a building block in the synthesis of various pharmaceuticals. Its derivatives are being investigated for their potential as:

  • Anticancer Agents : Research indicates that compounds derived from this structure exhibit cytotoxic properties against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrrolo-pyridine framework can enhance selectivity and potency against tumor cells .
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, making them candidates for antibiotic development. The presence of the pyridine ring is believed to contribute to this activity by interfering with bacterial metabolic pathways .

Neuroscience Research

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Investigations into its effects on neurotransmitter systems suggest potential applications in treating:

  • Neurodegenerative Diseases : Preliminary studies indicate that certain derivatives may modulate pathways involved in neuroprotection and synaptic plasticity .
  • Psychiatric Disorders : The interaction with serotonin and dopamine receptors is being explored for potential therapeutic effects in conditions such as depression and anxiety .

Synthetic Chemistry

In synthetic chemistry, 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of more complex molecules. Its versatility allows chemists to explore various reaction pathways:

  • Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks that are essential in drug discovery .
  • Functionalization : The compound can be functionalized at different positions on the pyridine ring, leading to a diverse array of derivatives with tailored properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of derivatives based on 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid for their anticancer properties. The results indicated that specific modifications significantly increased cytotoxicity against breast cancer cell lines while minimizing toxicity to normal cells .

Case Study 2: Neuroprotective Effects

In a research article from Neuroscience Letters, derivatives of this compound were tested for neuroprotective effects in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta accumulation and improve cognitive function in treated models .

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to inhibit kinases, which are enzymes involved in signal transduction pathways . The inhibition of these kinases can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Key Observations

Core Heterocycle Variations :

  • The target compound features a pyrrolo[3,4-b]pyridine scaffold, differing from the pyrrolo[2,3-c]pyridine isomers (e.g., compounds 10a–10c ) in the position of the fused rings. This alters electronic properties and binding interactions in biological systems .
  • Pyridazine-containing analogues (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine ) exhibit distinct pharmacological profiles, such as Bcl-xL inhibition for apoptosis induction in cancer cells .

Substituent Effects :

  • Chlorine (10b ) and methoxy (10c ) substituents at position 5 of pyrrolo[2,3-c]pyridine enhance steric bulk and electronic modulation, impacting target affinity and metabolic stability .
  • The hydrochloride salt in the target compound improves aqueous solubility compared to free carboxylic acid forms, critical for in vivo administration .

Synthetic Accessibility: Yields for pyrrolo[2,3-c]pyridine derivatives (10a–10c) exceed 70%, suggesting robust synthetic routes for scale-up .

Functional and Pharmacological Contrasts

Therapeutic Potential
  • Bcl-xL Inhibition : Pyridazine derivatives (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine ) are patented as pro-apoptotic agents for cancer, while the target compound’s mechanism remains unexplored in the evidence .
  • Antimicrobial Activity : Chlorinated analogues (10b ) may exhibit enhanced antimicrobial properties due to halogen-mediated target interactions, a feature absent in the target compound .
Physicochemical Properties
  • Solubility : The hydrochloride salt form of the target compound likely offers superior solubility compared to neutral pyrrolo-pyridine carboxylic acids (e.g., 10a–10c ) .
  • Stability : Methoxy-substituted derivatives (10c ) may exhibit better oxidative stability than the target compound due to electron-donating groups .

Biological Activity

5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid dihydrochloride
  • Molecular Formula : C8_8H8_8N2_2O2_2
  • CAS Number : 1508407-96-2
  • Molecular Weight : 164.16 g/mol
  • Physical Form : Powder
  • Purity : ≥95% .

Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,4-b]pyridine exhibit notable anticancer properties. A study demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines. For instance, specific derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolo[3,4-b]pyridine Derivatives

CompoundCancer Cell LineCytotoxicity (IC50)Reference
Compound AOvarian Cancer15 µM
Compound BBreast Cancer20 µM
Compound CCardiac Cells>50 µM

Antimycobacterial Activity

Another significant aspect of the biological activity of this compound is its antimycobacterial potential. Studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) indicating effective activity. For example, a derivative was found to have an MIC of 3.13 µM against Mtb, demonstrating its potential as an anti-tuberculosis agent .

Anti-inflammatory Effects

Pyrrolo[3,4-b]pyridine derivatives have also been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs such as celecoxib .

Table 2: Anti-inflammatory Activity of Pyrrolo[3,4-b]pyridine Derivatives

CompoundCOX-2 Inhibition IC50 (µM)Reference
Compound D0.04 ± 0.01
Compound E0.04 ± 0.02

The biological activities of pyrrolo[3,4-b]pyridine derivatives are often attributed to their ability to interact with specific biological targets:

  • Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Antimycobacterial Mechanism : The inhibition of key enzymes involved in fatty acid biosynthesis in Mtb is a proposed mechanism for the antimycobacterial activity observed in these compounds.
  • Anti-inflammatory Mechanism : The inhibition of COX-2 activity leads to reduced production of pro-inflammatory mediators, contributing to their anti-inflammatory effects.

Case Studies and Research Findings

A comprehensive review highlighted various studies focusing on the biological activities of pyrrolo[3,4-b]pyridine derivatives. Notable findings include:

  • Study on Insulin Sensitivity : Certain derivatives enhanced insulin sensitivity in adipocytes significantly, indicating potential applications in diabetes management .
  • Cytotoxicity Assessments : In vitro studies assessing cytotoxicity against different cancer cell lines revealed promising results for several derivatives, supporting further development for cancer therapies .

Q & A

Q. What are the recommended synthetic routes for 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride?

The synthesis typically involves multi-step organic reactions, such as condensation followed by cyclization. For analogous pyrrolo-pyridine derivatives, methods like refluxing reactants in pyridine (e.g., salicylaldehyde, malononitrile) and purification via recrystallization or ethanol washing are common . Initial optimization can employ factorial design experiments to screen variables like solvent choice, temperature, and stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy (1H/13C) to confirm the core pyrrolo-pyridine scaffold and substitution patterns.
  • HPLC with UV detection to assess purity (>95% as a benchmark, based on similar hydrochloride salts ).
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. What safety protocols are critical during handling and storage?

  • Follow general laboratory safety guidelines for hydrochloride salts, including use of PPE (gloves, goggles) and proper ventilation.
  • Store in airtight containers under inert gas (e.g., N2) to prevent hygroscopic degradation.
  • Adhere to institutional chemical hygiene plans, particularly for advanced research labs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Apply Design of Experiments (DoE) methodologies, such as central composite design, to systematically evaluate interactions between variables (e.g., catalyst loading, reaction time). For example, a study on TiO2 photoactivity optimized parameters using response surface methodology .
  • Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways and reduce experimental iterations .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or byproduct formation)?

  • Perform multivariate analysis (e.g., ANOVA) to identify statistically significant factors.
  • Cross-validate results with control experiments under inert atmospheres or alternative solvents.
  • Use computational feedback loops , where experimental outliers inform recalibration of quantum chemical models, as demonstrated in ICReDD’s hybrid framework .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

  • Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% relative humidity) and monitor degradation via HPLC.
  • Compare stability profiles with structurally related compounds, such as 6-(5-chloropyridin-2-yl)-7-hydroxy derivatives, which exhibit hydrolytic sensitivity .
  • Utilize dynamic vapor sorption (DVS) to study hygroscopicity and solid-state stability.

Q. How can computational tools aid in designing derivatives with enhanced properties?

  • Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.
  • Use molecular docking simulations to explore potential biological interactions, though this requires validation via experimental assays.
  • Leverage machine learning models trained on reaction databases to prioritize synthetic routes for novel analogs .

Q. What challenges arise during scale-up, and how can they be mitigated?

  • Reactor design : Address heat transfer limitations by transitioning from batch to flow chemistry setups, as outlined in CRDC’s subclass RDF2050112 .
  • Separation technologies : Optimize purification using membrane filtration or chromatography, guided by CRDC’s RDF2050104 .
  • Process control : Implement real-time monitoring (e.g., in-line spectroscopy) to maintain consistency in large-scale syntheses .

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